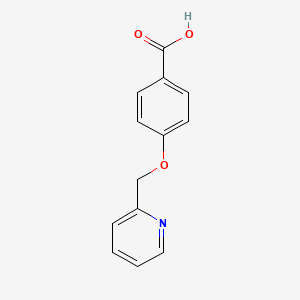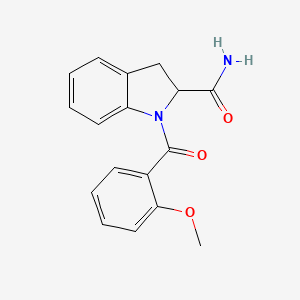
1-(2-Methoxybenzoyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as 1-(2-Methoxybenzoyl)indoline-2-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole 2-carboxamide derivatives have inhibitory activity against HLGP and HIV-1, and indole 3-carboxamide derivatives have inhibitory activity against renin . The presence of carboxamide moiety at positions 2 and 3 is significant .Physical And Chemical Properties Analysis
The indole structure exists in a huge number of natural products, but drugs with indole have only been formally studied in recent years . The indole molecule has seven positions to accommodate different substitutions .Aplicaciones Científicas De Investigación
Catalytic Applications
Research has highlighted the utility of N-methoxy-1H-indole-1-carboxamide derivatives in catalysis, such as in the Rh(III)-catalyzed selective coupling with aryl boronic acids. This coupling process is mild and efficient, enabling diverse product formation through selective C-C and C-C/C-N bond formation. Kinetic isotope effects studies have shed light on a mechanism involving C-H activation and electrophilic addition, showcasing the compound's potential in synthetic chemistry and catalysis (Jing Zheng et al., 2014).
Biochemical Interactions
The biochemical behavior of indole and benzofuran derivatives, including their interactions with cellular adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, has been studied. Compounds structurally related to 1-(2-Methoxybenzoyl)indoline-2-carboxamide have demonstrated the ability to inhibit the upregulation of these adhesion molecules on endothelial cells, suggesting potential anti-inflammatory applications (D. Boschelli et al., 1995).
Neuroprotective and Antiallergic Properties
Compounds similar to this compound, such as 5-aroylindoles, have been found to possess selective inhibitory activity against histone deacetylase 6 (HDAC6), offering a therapeutic approach to Alzheimer's disease by decreasing tau protein phosphorylation and aggregation, as well as providing neuroprotective activity through ubiquitination (Hsueh-Yun Lee et al., 2018). Additionally, novel indolecarboxamidotetrazoles have shown promise as antiallergy agents, inhibiting histamine release from basophilic leukocytes and chopped lung tissue, indicating their potential in treating allergic conditions (P. Unangst et al., 1989).
Material Science and Sensing
In material science, specific indole derivatives have been employed as chemosensors for metal ions, demonstrating the ability to selectively detect Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths. This highlights their potential in environmental monitoring and biochemical assays (Ankita Roy et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Methoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its activity . The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with MmpL3, leading to the inhibition of the transporter .
Biochemical Pathways
The inhibition of MmpL3 disrupts the normal functioning of Mycobacterium tuberculosis, affecting its growth and survival
Pharmacokinetics
Similar indole-2-carboxamide analogues have been predicted to cross the blood-brain barrier (bbb), suggesting potential central nervous system (cns) activity .
Result of Action
The inhibition of MmpL3 by this compound leads to the growth inhibition of Mycobacterium tuberculosis . Additionally, some indole-2-carboxamide analogues have shown cytotoxic activities against certain cancer cell lines .
Direcciones Futuras
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .
Propiedades
IUPAC Name |
1-(2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-3-7-12(15)17(21)19-13-8-4-2-6-11(13)10-14(19)16(18)20/h2-9,14H,10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNMZVMBHRUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
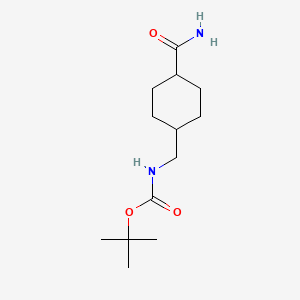
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)
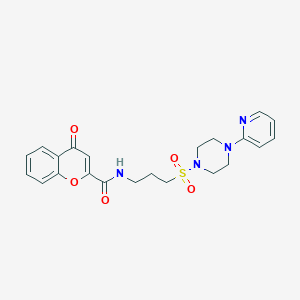
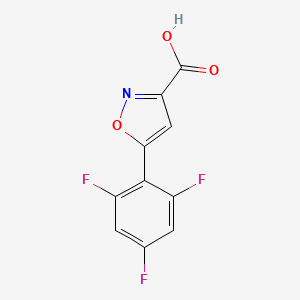
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)

![methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2998201.png)
![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)
